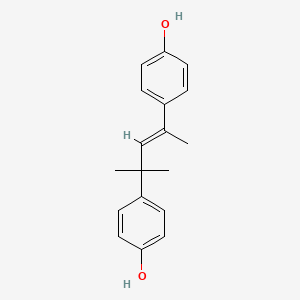

4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

4-[(E)-4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol |

InChI |

InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-12,19-20H,1-3H3/b13-12+ |

InChI Key |

GGWYYLOIWHKAJM-OUKQBFOZSA-N |

Isomeric SMILES |

C/C(=C\C(C)(C)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |

Canonical SMILES |

CC(=CC(C)(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Catalyst : Sulfonated polystyrene-divinylbenzene ion-exchange resins (e.g., Amberlyst® 15) or macroporous cation exchangers.

- Temperature : 60–90°C (isothermal or adiabatic reactor columns).

- Molar Ratio : Phenol-to-mesityl oxide ratios of 8:1 to 12:1 to minimize oligomerization.

- Byproduct Management : Water removal via inert gas sparging (N₂ or CO₂) or vacuum distillation to shift equilibrium toward product formation.

Mechanism :

The reaction proceeds via electrophilic aromatic substitution, where the α,β-unsaturated ketone (mesityl oxide) undergoes protonation to form a carbocation. Phenol attacks the carbocation at the para position, followed by dehydration to yield the target compound.

Example :

In a pilot-scale reactor, phenol and mesityl oxide were fed into a sectionalized slurry bubble column with sulfonated polystyrene catalyst (30% v/v holdup). At 75°C and a weight hourly space velocity (WHSV) of 10 h⁻¹, the product composition contained 28 wt% 4,4'-(1,3,3-trimethyl-1-propene-1,3-diyl)bisphenol with ≤2 wt% water.

Dimerization of 4-Isopropenylphenol

4-Isopropenylphenol, a BPA metabolite, dimerizes under basic or acidic conditions to form the target compound.

Protocol:

- Reactants : 4-Isopropenylphenol (synthesized via BPA thermolysis at 240°C under reduced pressure).

- Catalyst : Sodium hydroxide (0.5–2 mol%) or acidic ion-exchange resins.

- Conditions : 120–150°C for 4–8 hours in toluene or xylene.

Outcome :

The reaction yields 65–78% this compound, with residual oligomers (e.g., trimers) removed via fractional crystallization.

Isomerization of BPA Byproducts

Industrial BPA production generates byproducts such as 2,4'-(propane-2,2-diyl)diphenol and chroman derivatives. These can be isomerized to the target compound using catalytic processes.

Key Steps:

- Catalytic Decomposition : Byproduct streams are heated with macroporous cation exchangers (e.g., Dowex® 50WX4) at 80–100°C to cleave oligomers into 2-p-hydroxyphenylpropene intermediates.

- Recombination : The intermediates react with phenol in the presence of acidic catalysts (e.g., H₂SO₄ or HCl) to form this compound.

Data :

A study using a continuous distillation reactor achieved 92% conversion of chroman derivatives into the target compound, with a selectivity of 85%.

Continuous Reactive Distillation

Modern methods employ reactive distillation columns to integrate synthesis and purification.

Setup:

- Reactor Type : Trayed column with alternating catalytic (sulfonated resin) and separation zones.

- Feed Points : Phenol fed at the top; mesityl oxide introduced at multiple stages to maintain stoichiometry.

- Operating Parameters :

Performance :

A 10-m column produced this compound at 2.1 kg per kg catalyst per hour, with 94% purity after melt crystallization.

Purification and Isolation

Crude product mixtures require multi-step purification:

- Crystallization : Solvent-based (e.g., toluene/hexane) to remove oligomers.

- Distillation : Short-path distillation under vacuum (≤0.1 mbar) to isolate the target compound.

- Chromatography : Preparative HPLC for high-purity (>99%) research-grade material.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 75–85 | 90–94 | Industrial | High |

| Dimerization | 65–78 | 85–90 | Pilot-scale | Moderate |

| Isomerization | 70–92 | 88–93 | Industrial | Low |

| Reactive Distillation | 80–90 | 94–97 | Industrial | High |

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro and halogenated derivatives

Scientific Research Applications

4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol involves its interaction with estrogen receptors. It can mimic the action of natural estrogens, binding to estrogen receptors and modulating their activity. This interaction can lead to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | logPoct/wat | Tboil (K) |

|---|---|---|---|---|---|---|

| 4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol | 57244-54-9 | C₁₈H₂₀O₂ | 268.35 | Trimethyl-propene bridge, two phenol groups | 4.76 | 507.82 |

| Bisphenol A (BPA) | 80-05-7 | C₁₅H₁₆O₂ | 228.29 | Isopropylidene bridge, two phenol groups | 3.32–3.85 | 507–530* |

| Hinokiresinol (cis/trans) | 17676-24-3 | C₁₇H₁₆O₂ | 252.31 | Ethenyl-propene bridge, stereoisomerism | 4.21 | ~500 (est.) |

| Bisphenol F (BPF) | 620-92-8 | C₁₃H₁₂O₂ | 200.23 | Methylene bridge, two phenol groups | 2.95 | 568–570* |

| (−)-Nyasol (cis-hinokiresinol) | 96895-25-9 | C₁₇H₁₆O₂ | 252.31 | Z-configured ethenyl-propene bridge | 4.21 | ~500 (est.) |

*Reported values vary based on measurement methods. Sources: .

Structural Differences and Implications

- Bridge Substituents: The trimethyl-propene bridge in the target compound introduces steric bulk compared to BPA’s isopropylidene or BPF’s methylene bridges. This likely reduces rotational freedom and increases thermal stability . Hinokiresinol and its isomers (e.g., (−)-nyasol) feature an ethenyl-propene bridge with stereoisomerism (Z/E or cis/trans), influencing biological activity .

Environmental and Industrial Considerations

- Degradation: Nonylphenol monooxygenase (NmoA) degrades bisphenols with diphenolic structures via ipso hydroxylation. The target compound’s trimethyl-propene bridge may hinder enzymatic access, increasing environmental persistence compared to BPF or BPS .

Applications:

BPA is widely used in polycarbonate plastics, while BPF and BPS serve as alternatives. The target compound’s higher molecular weight and stability could make it suitable for specialized polymers or pharmaceutical intermediates .

Thermodynamic Stability

The target compound’s ΔfG° (Gibbs free energy of formation) is −56.67 kJ/mol, indicating moderate stability. Its ΔvapH° (enthalpy of vaporization) is 78.32 kJ/mol, higher than BPA’s (~60 kJ/mol), suggesting reduced volatility .

Biological Activity

4,4'-(1,3,3-Trimethyl-1-propene-1,3-diyl)bisphenol is an organic compound with the molecular formula and a molecular weight of 268.35 g/mol. It is structurally similar to bisphenol A (BPA), a well-known endocrine disruptor, and has been the subject of research due to its potential biological activity and implications for human health and the environment.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | 4-[(E)-4-(4-hydroxyphenyl)-4-methylpent-2-en-2-yl]phenol |

| CAS Registry Number | 57244-54-9 |

Synthesis

The synthesis of this compound typically involves the reaction of phenol with isobutylene in the presence of an acid catalyst. Industrial production methods have been optimized for large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Endocrine Disruption Potential

Research indicates that this compound may exhibit endocrine-disrupting properties similar to BPA. Its mechanism of action involves interaction with estrogen receptors, potentially leading to changes in gene expression and cellular function. This is particularly concerning as it can mimic natural estrogens and disrupt normal hormonal signaling pathways .

Case Study: Estrogen Receptor Modulation

A study investigated the binding affinity of various bisphenols to estrogen receptors. The findings suggested that this compound binds to estrogen receptor alpha (ERα) with a significant affinity comparable to BPA. This interaction can lead to altered transcriptional activity in target tissues such as breast and reproductive organs .

Toxicological Assessments

Toxicological assessments have revealed that exposure to this compound may be linked to various health risks including reproductive toxicity and developmental effects. Long-term exposure studies are necessary to fully understand its impact on human health.

Comparative Analysis with Other Bisphenols

To better understand its biological activity, a comparison with other bisphenols such as BPA and bisphenol S (BPS) is crucial. The following table summarizes key findings:

| Compound | Estrogenic Activity | Toxicity Level | Applications |

|---|---|---|---|

| This compound | Moderate | Moderate | High-performance plastics |

| Bisphenol A (BPA) | High | High | Plastics, resins |

| Bisphenol S (BPS) | Low | Moderate | BPA-free products |

The mechanism by which this compound exerts its biological effects primarily involves its structural similarity to natural estrogens. It binds to estrogen receptors and can modulate downstream signaling pathways that regulate cell proliferation and differentiation.

Molecular Dynamics Studies

Molecular dynamics simulations have shown that bisphenols tend to localize at the lipid bilayer interface of cellular membranes. This behavior affects membrane fluidity and biophysical properties, potentially leading to altered cellular responses .

Table: Membrane Interaction Studies

| Bisphenol Type | Localization in Membrane | Effect on Membrane Properties |

|---|---|---|

| BPA | High | Increased fluidity |

| BPF | Moderate | Minimal effect |

| 4,4'-(1,3,3-Trimethyl...) | High | Significant alteration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.